molecular formula C7H12OSi B8694801 (furan-3-yl)trimethylsilane

(furan-3-yl)trimethylsilane

Cat. No.: B8694801
M. Wt: 140.25 g/mol
InChI Key: UKWXFLCAYWYEBH-UHFFFAOYSA-N
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Description

(furan-3-yl)trimethylsilane is an organosilicon compound that features a furan ring substituted with a trimethylsilyl group at the 3-position

Preparation Methods

(furan-3-yl)trimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

(furan-3-yl)trimethylsilane undergoes various chemical reactions, including electrophilic aromatic substitution, protodesilylation, and radical reactions.

Common reagents used in these reactions include trimethylsilyl chloride, methanol, perchloric acid, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(furan-3-yl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (furan-3-yl)trimethylsilane in chemical reactions typically involves the activation of the furan ring by the trimethylsilyl group. This activation can facilitate various transformations, including electrophilic aromatic substitution and radical reactions. The trimethylsilyl group can stabilize reaction intermediates, making certain reactions more favorable .

Comparison with Similar Compounds

(furan-3-yl)trimethylsilane can be compared to other trimethylsilyl-substituted heterocycles, such as 3-Trimethylsilylthiophene and 3-Trimethylsilylpyrrole. These compounds share similar reactivity patterns due to the presence of the trimethylsilyl group but differ in the nature of the heterocyclic ring. The furan ring in this compound provides unique electronic properties that can influence its reactivity compared to thiophene and pyrrole derivatives .

Properties

Molecular Formula

C7H12OSi

Molecular Weight

140.25 g/mol

IUPAC Name

furan-3-yl(trimethyl)silane

InChI

InChI=1S/C7H12OSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3

InChI Key

UKWXFLCAYWYEBH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=COC=C1

Origin of Product

United States

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